molecular formula C22H26N6O B5575498 3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole

3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole

Cat. No.: B5575498
M. Wt: 390.5 g/mol
InChI Key: VFOXOAGQAGQWHM-UHFFFAOYSA-N
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Description

3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.21680947 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds containing indole systems have been explored for their antitumor activity. Specifically, bis-indole derivatives, which may share structural similarities with the compound , have shown promising results against human cell lines. These derivatives were evaluated for their antitumor activity, with some displaying significant effects. Their mechanism of action includes proteasome inhibition and inhibition of plasma membrane electron transport, highlighting their potential in cancer research and therapy (Andreani et al., 2008).

Synthesis and Chemical Transformations

Research has also focused on the synthetic utility of compounds containing piperazine and indole moieties. For instance, the A3 coupling reaction between N-ethylpiperazine and electron-rich aromatic aldehydes forms adducts that provide efficient access to alkynyl indoles, demonstrating the compound's role in facilitating organic synthesis and the production of potentially biologically active molecules (Kerim & El Kaim, 2016).

Corrosion Inhibition

Studies have investigated the efficacy of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic conditions. These investigations revealed that the structural features of indole derivatives significantly influence their corrosion inhibition performance, providing insights into their application in material protection and extending the lifespan of metals in corrosive environments (Verma et al., 2016).

Drug Synthesis and Process Development

The compound has been highlighted in the context of synthesizing new drugs, particularly for enhancing 5-HT neurotransmission. Process development research aimed at creating a safe, large-scale synthesis method without relying on chromatography illustrates the compound's relevance in pharmaceutical manufacturing and its potential application in developing antidepressant drugs (Anderson et al., 1997).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on the specific biological target .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. This could include investigating its potential uses in fields such as pharmaceuticals or materials science .

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-21(15-17-16-24-19-6-2-1-5-18(17)19)27-13-11-26(12-14-27)20-7-8-23-22(25-20)28-9-3-4-10-28/h1-2,5-8,16,24H,3-4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOXOAGQAGQWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.